
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the class of oxazinones. These compounds are known for their diverse biological activities, including antimicrobial, fungicidal, and cytotoxic properties . The structure of this compound consists of a six-membered ring containing oxygen and nitrogen atoms, with methyl and phenyl substituents at specific positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction can be carried out in various solvents such as pyridine or ethanol, often in the presence of sodium acetate or triethylamine . Another method involves the use of functional allyl bromides and N-substituted hydroxylamines, which undergo Michael addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may utilize catalytic carbonylation of aromatic oximes or palladium-catalyzed transformations to introduce the carbonyl component into an aromatic acid molecule . These methods are scalable and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, ethanol, and methanol . Reaction conditions often involve refluxing in the presence of catalysts or acidic/basic media.
Major Products Formed
Major products formed from these reactions include 3,5-substituted triazoles and N-cinnamoylmalonamates . These products are confirmed through spectroscopic methods such as IR and NMR.
科学研究应用
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one has several scientific research applications:
作用机制
The mechanism of action of 5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its cytotoxic activity against cancer cells may involve the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
4-Hydroxy-5-methyl-2-styryl-6H-1,3-oxazin-6-one: Similar structure but with a hydroxyl group and styryl substituent.
1,2-Isoxazolidin-5-ones: Structurally related but with different ring systems and substituents.
Uniqueness
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one is unique due to its specific substituents and the resulting biological activities. Its ability to modulate glucocorticoid receptors and exhibit cytotoxicity against cancer cells sets it apart from other similar compounds .
属性
CAS 编号 |
10488-97-8 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
5-methyl-2,4-diphenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)18-16(20-17(12)19)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI 键 |
DIESTVUFRFEBQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
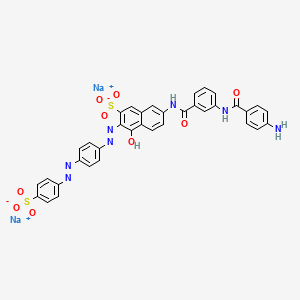
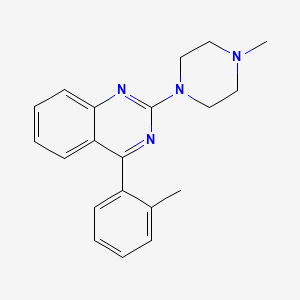
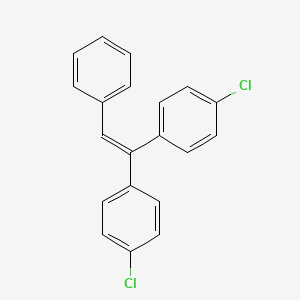
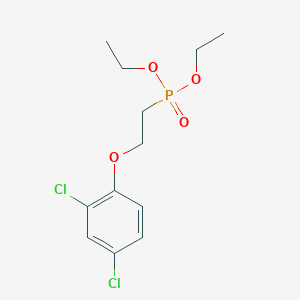
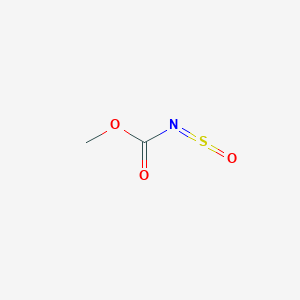
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
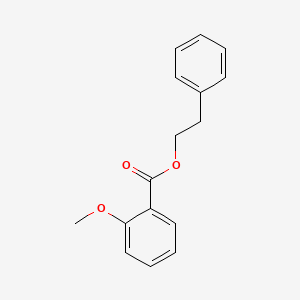
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
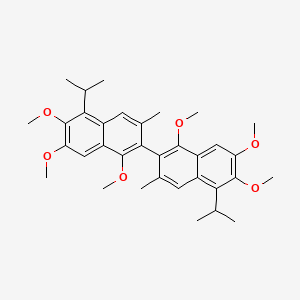
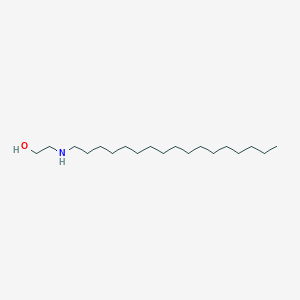
![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
